molecular formula C9H10O2 B14345434 Methyl tetracyclo[3.2.0.0~2,7~.0~4,6~]heptane-3-carboxylate CAS No. 94936-64-8

Methyl tetracyclo[3.2.0.0~2,7~.0~4,6~]heptane-3-carboxylate

Cat. No.: B14345434
CAS No.: 94936-64-8
M. Wt: 150.17 g/mol
InChI Key: MVIQIFZDZBNCAW-UHFFFAOYSA-N
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Description

Methyl tetracyclo[3200~2,7~0~4,6~]heptane-3-carboxylate is a complex organic compound characterized by its unique tetracyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl tetracyclo[3.2.0.0~2,7~.0~4,6~]heptane-3-carboxylate typically involves multiple steps, starting from simpler precursors. One common method involves the Diels-Alder reaction, followed by a series of cyclization and esterification reactions. The reaction conditions often require precise temperature control and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve the use of high-pressure reactors and continuous flow systems to optimize yield and efficiency. The process typically includes purification steps such as distillation and recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Methyl tetracyclo[3.2.0.0~2,7~.0~4,6~]heptane-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: This reaction can lead to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group into an alcohol.

    Substitution: Halogenation or nitration can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenation can be achieved using chlorine or bromine, while nitration typically involves nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl tetracyclo[3.2.0.0~2,7~.0~4,6~]heptane-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.

    Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate.

    Industry: It can be used in the production of specialty chemicals and polymers.

Mechanism of Action

The mechanism by which methyl tetracyclo[3.2.0.0~2,7~.0~4,6~]heptane-3-carboxylate exerts its effects involves interactions with various molecular targets. Its tetracyclic structure allows it to fit into specific binding sites on enzymes or receptors, potentially modulating their activity. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    Tetracyclo[3.2.0.0~2,7~.0~4,6~]heptane: This compound shares the same tetracyclic core but lacks the ester functional group.

    Quadricyclane: Another tetracyclic compound with a similar structure but different functional groups.

Uniqueness

Methyl tetracyclo[3200~2,7~

Properties

CAS No.

94936-64-8

Molecular Formula

C9H10O2

Molecular Weight

150.17 g/mol

IUPAC Name

methyl tetracyclo[3.2.0.02,7.04,6]heptane-3-carboxylate

InChI

InChI=1S/C9H10O2/c1-11-9(10)8-6-2-3(6)5-4(2)7(5)8/h2-8H,1H3

InChI Key

MVIQIFZDZBNCAW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C2C3C2C4C3C41

Origin of Product

United States

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